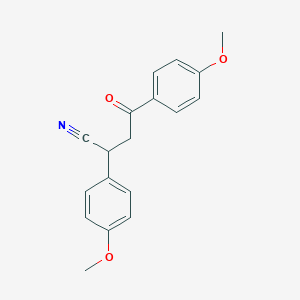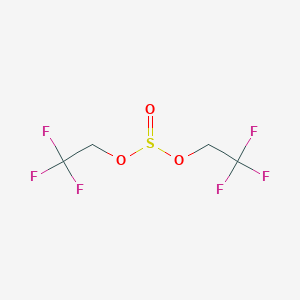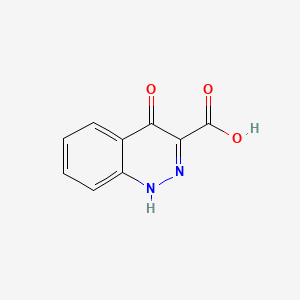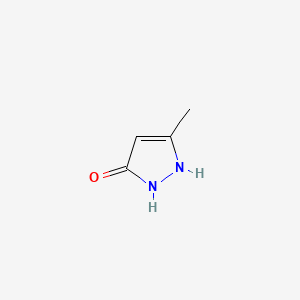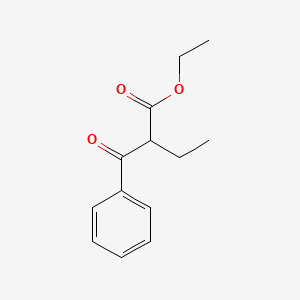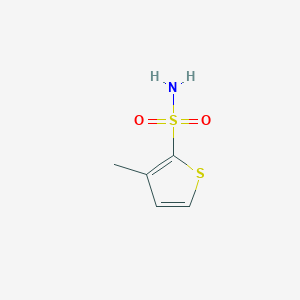
3-Methylthiophene-2-sulfonamide
Overview
Description
3-Methylthiophene-2-sulfonamide is a chemical compound that belongs to the class of organic compounds known as thiophenes with a sulfonamide group. The sulfonamide group is a functional group featuring a sulfur atom connected to two oxygen atoms and an amide group. This class of compounds is known for its various biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiophene sulfonamide derivatives can be achieved through various methods. One approach involves the Suzuki cross-coupling reaction, which allows for the introduction of aryl groups to the thiophene ring. This method has been used to synthesize a range of thiophene sulfonamide derivatives with different substituents on the aromatic ring, which can significantly affect their biological activities . Another synthesis route starts from 4-chlorobenzoic acid and involves multiple steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack by amines to yield thiadiazole sulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of 3-Methylthiophene-2-sulfonamide and its derivatives is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. The sulfonamide group is typically attached to the thiophene ring at the second carbon position. The molecular structure can be further modified by introducing various substituents, which can lead to changes in the compound's electronic properties and biological activities .
Chemical Reactions Analysis
Thiophene sulfonamides can undergo various chemical reactions, including those that lead to the formation of carbonic anhydrase inhibitors. For instance, 3-phenyl-1H-indole-5-sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases, showing that the introduction of different substituents can yield compounds with low nanomolar inhibitory activity . Additionally, thiophene sulfonamides can be used as intermediates in the synthesis of other biologically active compounds, such as endothelin receptor antagonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methylthiophene-2-sulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the presence of electron-donating or electron-withdrawing groups on the aromatic ring can impact the acidity of the sulfonamide group and the overall stability of the compound . The voltammetric detection of sulfonamides using a poly(3-methylthiophene) electrode suggests that these compounds have electroactive properties, which can be exploited in various applications, including the determination of sulfonamides in veterinary medicine .
Scientific Research Applications
-
Organic & Biomolecular Chemistry
- Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
- They have been used to access other important organosulfur compounds .
- The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
-
RSC Advances
- Organosulfur compounds with sulfur–nitrogen bonds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth .
- Three major groups of such compounds are sulfenamides, sulfinamides, and sulfonamides which have been widely applied as building blocks in medical chemistry .
- The search for and development of efficient, environmentally friendly, and economic processes for the preparation of the title compounds is of great importance in the pharmaceutical industry .
-
Springer
-
Pharmacological Reports
- Thiophene-based sulfonamides have been investigated for their inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes .
- The compounds inhibit the enzymes by interacting out of the catalytic active site .
- The sulfonamide and thiophene moiety played a significant role in the inhibition of the enzymes .
- This study contributes to the design of novel thiophene-based sulfonamide derived therapeutic agents that may be carbonic anhydrase inhibitors in inhibitor design studies .
-
MilliporeSigma
-
Pharmacological Reports
- Thiophene-based sulfonamides have been investigated for their inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes .
- The compounds inhibit the enzymes by interacting out of the catalytic active site .
- The sulfonamide and thiophene moiety played a significant role in the inhibition of the enzymes .
- This study contributes to the design of novel thiophene-based sulfonamide derived therapeutic agents that may be carbonic anhydrase inhibitors in inhibitor design studies .
-
MilliporeSigma
Future Directions
Thiophene-based analogs, including 3-Methylthiophene-2-sulfonamide, are of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the development of novel thiophene-based sulfonamide derived therapeutic agents .
properties
IUPAC Name |
3-methylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCDPFVJVPDYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321267 | |
| Record name | 3-Methyl-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylthiophene-2-sulfonamide | |
CAS RN |
81417-51-8 | |
| Record name | NSC372540 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylthiophene-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

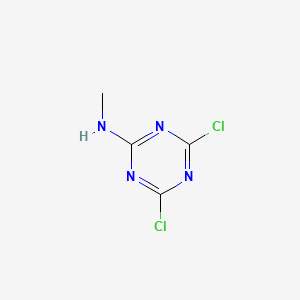
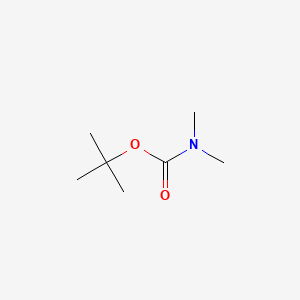
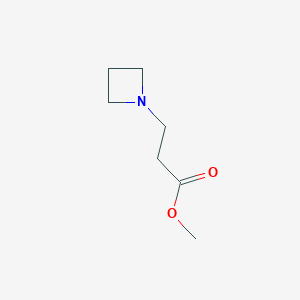

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)
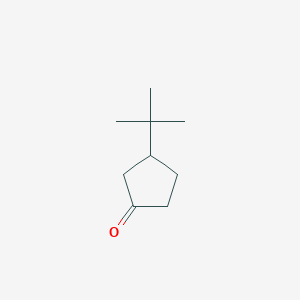
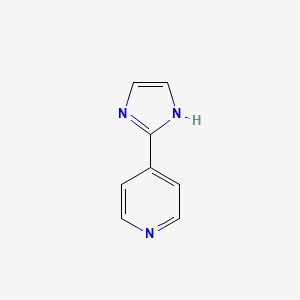
![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)
![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)
